N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a 1,2,4-thiadiazole ring, and methoxy groups attached to phenyl rings . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to predict the exact 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing 1,2,3-triazole and 1,2,4-thiadiazole rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and thiadiazole rings and the nonpolar methoxy groups could impact its solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial Activity
Compounds incorporating the 1,3,4-thiadiazole moiety have been explored for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds related to the structural framework of the given compound and evaluated their antibacterial and antifungal activities. These molecules exhibited significant inhibitory action against various strains of bacteria and fungi, suggesting potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) reported on Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties. These compounds demonstrated significant DNA protective abilities and strong antimicrobial activity against certain strains, as well as cytotoxicity on cancer cell lines, indicating their potential as cancer therapy agents (Gür et al., 2020).
Antioxidant Ability
Shakir et al. (2017) synthesized derivatives involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl moieties and assessed their antioxidant capabilities. Some of these compounds showed significant antioxidant ability, surpassing that of ascorbic acid in certain assays. This highlights their potential as antioxidant agents, which could be beneficial in various therapeutic applications, including the management of oxidative stress-related diseases (Shakir, Ali, & Hussain, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to have a variety of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
It’s known that triazole derivatives, which are structurally similar to this compound, can bind with target molecules due to their structural characteristics . This binding can lead to a variety of biological effects .
Biochemical Pathways
It’s known that compounds with similar structures can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals . This overexpression can lead to cellular damage .
Result of Action
It’s known that compounds with similar structures can have neuroprotective effects and can improve the toxicity of neuronal cells .
Action Environment
The synthesis of similar compounds has been reported to involve the use of sustainable catalytic protocols , suggesting that the synthesis process may be influenced by environmental conditions.
Properties
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)13-9-10-16(30-3)17(11-13)31-4)19-22-21(32-25-19)23-20(28)14-7-5-6-8-15(14)29-2/h5-11H,1-4H3,(H,22,23,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJVTMQKYEFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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